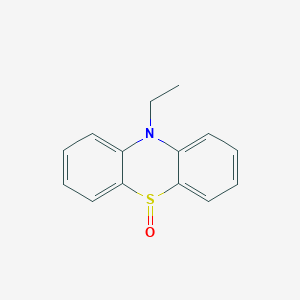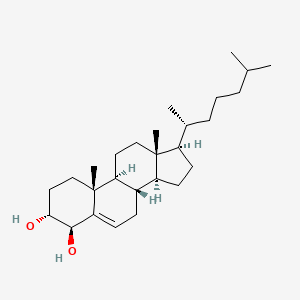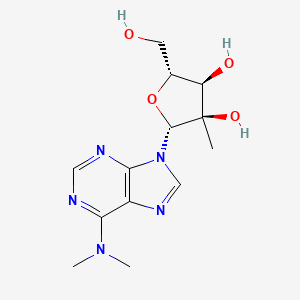
2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Dimethyl-2’C-methyladenosine is a modified nucleoside that plays a significant role in RNA biology. It is a derivative of adenosine, where the nitrogen at the sixth position and the 2’-hydroxyl group of the ribose are both methylated. This compound is part of the broader family of RNA modifications that regulate various biological processes, including gene expression, RNA stability, and translation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyl-2’C-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position and the 2’-hydroxyl group. The final steps involve deprotection to yield the desired compound. Common reagents used in these reactions include methyl iodide for methylation and various protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl protection .
Industrial Production Methods: Industrial production of N6-Dimethyl-2’C-methyladenosine may involve enzymatic methods using methyltransferases that specifically target the N6 and 2’-hydroxyl positions. These enzymes can be produced recombinantly and used in large-scale bioreactors to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: N6-Dimethyl-2’C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can target the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced ribose forms, and various substituted adenosine derivatives .
Scientific Research Applications
N6-Dimethyl-2’C-methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a role in the regulation of mRNA stability and translation, making it a crucial molecule in epigenetic studies.
Medicine: Investigated for its potential role in cancer therapy, as it can influence the expression of oncogenes and tumor suppressor genes.
Industry: Utilized in the development of RNA-based therapeutics and as a biomarker for certain diseases
Mechanism of Action
The mechanism of action of N6-Dimethyl-2’C-methyladenosine involves its incorporation into RNA, where it affects various RNA metabolic processesThe methylation at the N6 position can enhance or inhibit the binding of these proteins, thereby regulating gene expression .
Comparison with Similar Compounds
N6-Methyladenosine: Similar in structure but lacks the 2’-methyl group.
2’-O-Methyladenosine: Similar but lacks the N6-methyl group.
N1-Methyladenosine: Methylation occurs at the N1 position instead of N6
Uniqueness: N6-Dimethyl-2’C-methyladenosine is unique due to its dual methylation, which provides distinct biochemical properties. This dual modification can lead to different binding affinities with RNA-binding proteins and influence RNA metabolism in ways that single methylations cannot .
Properties
Molecular Formula |
C13H19N5O4 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9-,12-,13-/m1/s1 |
InChI Key |
MOIHLLGNDAAJQZ-NHULRPGXSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



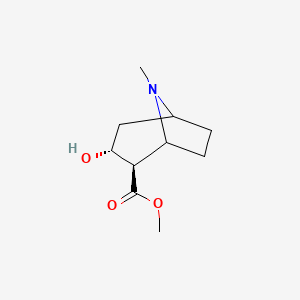
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
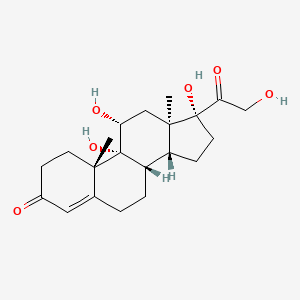
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
